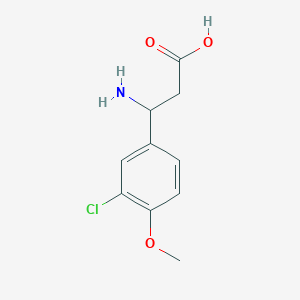

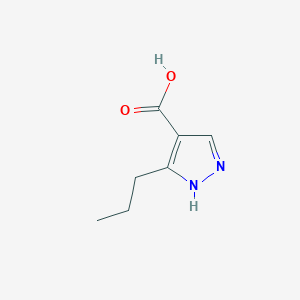

3-(Pyridin-4-yl)butanoic acid

カタログ番号 B1309076

CAS番号:

373356-33-3

分子量: 165.19 g/mol

InChIキー: KYSQGRVBIOODEO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

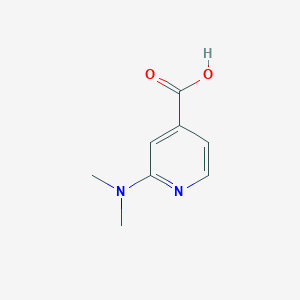

3-(Pyridin-4-yl)butanoic acid is a chemical compound with the molecular formula C9H11NO2 . It is also known as 3-Pyridinebutanoic acid . The compound is related to 4-(3-Pyridinyl)butanoic acid, which has a similar structure .

Synthesis Analysis

The synthesis of compounds related to 3-(Pyridin-4-yl)butanoic acid has been reported in the literature. For instance, the synthesis of 3-(pyridin-4-yl)-1,2,4-triazines has been described, which involves the condensation of isonitrosoacetophenone hydrazones . Another study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of 3-(Pyridin-4-yl)butanoic acid can be represented by the InChI code 1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H .Chemical Reactions Analysis

The chemical reactions involving compounds related to 3-(Pyridin-4-yl)butanoic acid have been studied. For example, the reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with various compounds have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-4-yl)butanoic acid include a molecular weight of 201.65, and it appears as a powder . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.1±17.0 °C at 760 mmHg, and a flash point of 149.8±20.9 °C .科学的研究の応用

Structural Analysis and Molecular Design

- The molecular and crystal structure of derivatives, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, have been extensively analyzed, indicating the significance of these compounds in the study of hydrogen bonding and supramolecular structures. The investigations highlight the compound's potential in facilitating the understanding of molecular interactions, crucial in drug design and material sciences (Naveen et al., 2016).

Advanced Material Development

- In the field of material sciences, compounds related to 3-(Pyridin-4-yl)butanoic acid have been used in the development of novel optical sensing structures. For instance, a polymeric-based ternary europium (III) complex system was designed using a derivative, demonstrating the compound's role in creating functional films with significant applications in sensing and luminescence (Li et al., 2019).

Synthetic Chemistry and Catalysis

- The compound and its derivatives have been central to synthetic chemistry. For example, studies on the oxidative coupling of alkanones coordinated to palladium(II) using derivatives of 3-(Pyridin-4-yl)butanoic acid have shed light on complex synthetic pathways and the development of novel compounds with potential applications in catalysis and pharmaceuticals (El-Abadelah et al., 2018).

Environmental Applications

- Research on nitrogen heterocyclic compounds like pyridine in drinking water demonstrated the potential of derivatives of 3-(Pyridin-4-yl)butanoic acid in environmental applications, particularly in the treatment and purification of drinking water to remove hazardous substances (Li et al., 2017).

Safety And Hazards

特性

IUPAC Name |

3-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSQGRVBIOODEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300196 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-yl)butanoic acid | |

CAS RN |

373356-33-3 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Next, methanol (31 ml) and acetic acid (0.71 ml, 12.4 mmol) were added to benzyl 3-(4-pyridyl)-2-butenoate (1.75 g, 6.20 mmol), and a nitrogen gas was bubbled through the mixture at room temperature for 10 minutes. A catalytic amount of 10% palladium on carbon was added to the mixture, and the whole was stirred under a hydrogen atmosphere at room temperature overnight. An insoluble matter was filtered out, and the filtrate was concentrated under reduced pressure. The resulting crystals were filtered off with acetone to give 0.61 g (60%) of 3-(4-pyridyl)butyric acid as pale yellow crystals.

Name

benzyl 3-(4-pyridyl)-2-butenoate

Quantity

1.75 g

Type

reactant

Reaction Step One

Yield

60%

Synthesis routes and methods II

Procedure details

Sodium hydroxide (0.19 g, 4.8 mmol) was added to a solution of ethyl 3-methyl-3-pyridin-4-ylpropanoate (Method 8; 0.501 g, 2.6 mmol) in MeOH (10 ml) and water (5 ml). The mixture was stirred at room temperature for 18 hours. The solvent was removed in vacuo and the residue shaken with 1 M hydrochloric acid (4.8 ml). The solvent was removed in vacuo to leave a colourless solid. M/z 164 (M−H)−.

Name

ethyl 3-methyl-3-pyridin-4-ylpropanoate

Quantity

0.501 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

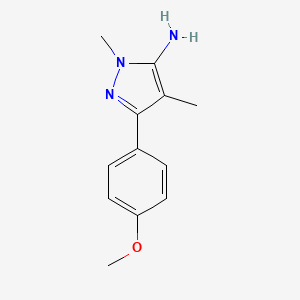

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

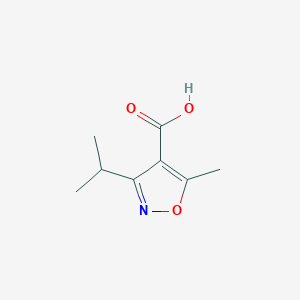

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)